molecular formula C8H16ClNO3 B1523420 Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride CAS No. 303037-37-8

Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride

Cat. No. B1523420
M. Wt: 209.67 g/mol
InChI Key: HWHFOYAIHYKHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO3 . It is also known as “Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride” and has a molecular weight of 209.67 . The compound is a solid in form .


Molecular Structure Analysis

The InChI string for this compound is “1S/C8H15NO3.ClH/c1-11-7(10)6-8(9)2-4-12-5-3-8;/h2-6,9H2,1H3;1H” and the SMILES string is "NC1(C(OC)=O)CCOCC1.Cl" . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid in form . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • The development of synthetic methods for compounds like pyrazole derivatives, which share structural similarities with many biologically active compounds, highlights the continuous effort in organic chemistry to improve the efficiency and selectivity of chemical syntheses. These efforts aim to provide valuable insights into the design of more active biological agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Biological Effects and Therapeutic Potential

  • Research into the modulation of glutamate receptors and the role of short-chain fatty acids in various biological processes, including inflammation, carcinogenesis, and neurotransmission, underscores the significance of understanding molecular mechanisms for therapeutic advancements. These studies often explore the interactions between chemical compounds and biological systems to identify potential therapeutic targets (Wroblewski & Danysz, 1989); (Liu et al., 2021).

Environmental and Toxicological Studies

  • The environmental impact and toxicological assessments of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) provide crucial information on the ecological consequences and safety profiles of chemical compounds used in agriculture. These studies are fundamental for the development of safer and more sustainable agricultural practices (Kumar & Singh, 2010).

Advanced Oxidation Processes for Environmental Remediation

  • Investigations into the degradation of pharmaceuticals and other organic pollutants using advanced oxidation processes (AOPs) demonstrate the potential of these methods in mitigating environmental pollution. Such research is vital for the development of effective water treatment technologies to address the challenges of water scarcity and pollution (Qutob et al., 2022).

properties

IUPAC Name

methyl 2-(4-aminooxan-4-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-7(10)6-8(9)2-4-12-5-3-8;/h2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHFOYAIHYKHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride

CAS RN

303037-37-8
Record name (4-Amino-tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.